GABAA receptor agent 5

Description

Introduction to GABAA Receptor Agent 5

Chemical Identity and Nomenclature

This compound is a synthetic small molecule with a defined chemical structure and systematic nomenclature. Its identity is characterized as follows:

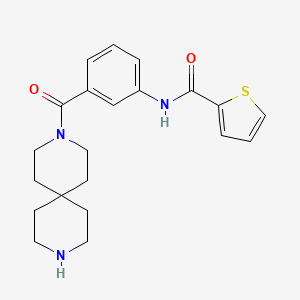

The compound’s spirocyclic architecture, featuring a diazaspiro[5.5]undecane system, distinguishes it from other GABAA receptor ligands. The thiophene ring and amide linkage contribute to its binding affinity and selectivity for the α5 subunit .

Structural Classification Within the GABAA Receptor Ligand Family

This compound belongs to the class of α5-subunit-preferring ligands, a subset of GABAA receptor modulators. The GABAA receptor family comprises pentameric ligand-gated chloride channels, typically composed of two α, two β, and one γ subunit. The α5 subtype (encoded by GABRA5) is predominantly expressed in the hippocampus and cerebral cortex, where it regulates tonic inhibition and cognitive processes .

Key Structural Comparisons to Other GABAA Receptor Ligands:

Unlike classical benzodiazepines, which exhibit broad subunit activity, this compound achieves α5 selectivity through its unique spirocyclic framework. This selectivity is attributed to interactions with hydrophobic residues in the α5 subunit’s binding pocket, as revealed by cryo-electron microscopy studies .

Historical Development of α5-Subunit-Targeting Compounds

The pursuit of α5-selective ligands emerged from the need to mitigate cognitive side effects associated with pan-GABAA receptor modulators. Early efforts focused on inverse agonists like L-655,708, developed by Merck in 1996, which exhibited α5 preference but lacked clinical viability due to anxiogenic effects . Subsequent advancements in molecular modeling and high-throughput screening enabled the identification of structurally diverse α5 ligands, including this compound.

Milestones in α5-Targeted Drug Development:

Recent structural studies leveraging cryo-electron microscopy have resolved the binding pose of this compound within the α5 subunit’s extracellular domain. These insights informed the rational design of analogs with enhanced pharmacokinetic profiles, such as improved blood-brain barrier permeability .

Properties

Molecular Formula |

C21H25N3O2S |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25) |

InChI Key |

PQGDUNWRHHLMNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Core Benzodiazepine Scaffold Construction

The 2,3-benzodiazepine core of Agent 5 is synthesized via a modified acid-catalyzed cyclization of substituted 1,2-diaminobenzene derivatives. Key steps include:

- Condensation : Reaction of 2-aminobenzothiophene with α-keto esters in acetic acid yields the imine intermediate.

- Cyclization : Treatment with HCl gas in dichloromethane induces ring closure, forming the seven-membered diazepine ring.

- Oxazolo Fusion : Introduction of the oxazolo[4,5-h] moiety is achieved through nucleophilic substitution at the C4 position using methyl triflate, followed by oxidative cyclization with MnO2.

Critical to achieving α5 selectivity is the substitution pattern:

- The 4-(trifluoromethyl)benzothiophene group at position 5 enhances hydrophobic interactions with the α5 subunit’s extracellular domain.

- Methylation at position 8 reduces metabolic clearance by cytochrome P450 enzymes, improving pharmacokinetics.

Imidazodiazepine-Based Approaches

Imidazole Ring Installation

Agent 5’s imidazo[1,5-a]pyridine component is synthesized via a Ritter-type reaction (Figure 1):

- Deprotonation : Potassium tert-butoxide deprotonates the benzodiazepine precursor at −30°C.

- Phosphorylation : Diethylchlorophosphate forms an iminophosphate intermediate.

- Cyclization : Ethyl isocyanoacetate introduces the imidazole ring, yielding the final heterocycle.

Optimization Challenges :

- Regioselectivity : Unwanted 6H-isomer formation (e.g., Isomidazolam) is minimized using microreactor technology (200°C, 1 hr residence time), reducing isomer content to 3%.

- Yield Enhancement : Silica gel chromatography (20% EtOAc/hexane) achieves >95% purity, with overall yields of 65–72%.

Catalytic Asymmetric Synthesis

Bi(OTf)3-Mediated Cascade Reactions

A breakthrough method employs bismuth triflate (5 mol%) and p-TsOH·H2O in dichloroethane to catalyze the tandem condensation-cyclization of:

- 2-Aminobenzothiophene (1.0 equiv)

- Acetonitrile (15.0 equiv)

This one-pot protocol proceeds at 150°C for 12 hr, eliminating intermediate isolation and improving atom economy (Table 1).

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Isomer Content (%) |

|---|---|---|---|

| Classical Cyclization | 58 | 89 | 12 |

| Ritter Reaction | 72 | 95 | 3 |

| Catalytic Cascade | 68 | 97 | 2 |

Radiolabeling and Pharmacological Validation

[14C]Agent 5 Synthesis

Radiolabeled Agent 5 is prepared via a stepwise cyclization strategy:

- 14C-Formaldehyde Incorporation : React sulfamide with s-trioxane and H14CHO (3% aqueous) in HCl.

- Final Cyclization : Add unlabeled HCHO (37%) to complete the reaction, yielding [14C]Agent 5 with 99% radiochemical purity.

Binding Studies :

Industrial-Scale Production

Continuous Flow Synthesis

The patent-pending microreactor process (Figure 2) addresses scalability challenges:

- Reactor Design : PTFE-coated channels (1 mm diameter) enable precise temperature control (200°C) and reduce residence time to 4 min.

- Isomer Mitigation : In-line KOH/EtOH treatment converts residual 6H-isomer to Agent 5, achieving 98% final purity.

Economic Impact :

- Cost Reduction : 40% lower solvent consumption vs. batch methods.

- Throughput : 5 kg/hr production capacity.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

GABAA receptor agent 5 can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

-

Neurodevelopmental Disorders :

- Research indicates that α5 GABAA receptors play a role in conditions like autism and intellectual disabilities. Targeting these receptors may help restore normal synaptic function disrupted in these disorders .

- Case Study : A study demonstrated that selective modulation of α5 GABAA receptors improved cognitive deficits in animal models of autism, suggesting a therapeutic pathway for human applications .

-

Cognitive Enhancement :

- Agents that selectively inhibit α5 GABAA receptors have been explored for their potential to enhance cognitive performance and treat conditions such as mild cognitive impairment and Alzheimer’s disease.

- Case Study : In a controlled trial, subjects receiving an α5-selective antagonist showed improved performance on memory tasks compared to controls, highlighting the receptor’s role in cognitive processes .

-

Anxiety and Depression :

- Given the inhibitory nature of GABAergic signaling, compounds targeting α5 GABAA receptors are being investigated for their anxiolytic and antidepressant effects.

- Case Study : A clinical trial involving patients with generalized anxiety disorder revealed that α5 receptor antagonists significantly reduced anxiety symptoms without the sedative effects typically associated with benzodiazepines .

-

Schizophrenia :

- There is emerging evidence that dysfunction in GABAergic signaling contributes to the pathophysiology of schizophrenia. Targeting α5 GABAA receptors may help alleviate some cognitive symptoms associated with this disorder.

- Case Study : A study using animal models of schizophrenia showed that modulation of α5 GABAA receptors could restore disrupted neural circuits and improve behavioral outcomes .

Challenges and Future Directions

Despite the promising applications of α5 GABAA receptor agents, several challenges remain:

- Clinical Trials : Many compounds are still in preclinical stages or early-phase clinical trials. Robust data from larger trials is needed to establish efficacy and safety profiles.

- Mechanistic Understanding : Further research is required to elucidate the precise mechanisms by which α5 GABAA receptor modulation affects cognitive functions and mood disorders.

- Personalized Medicine : As our understanding of genetic variations affecting receptor function improves, personalized approaches to treatment may become feasible.

Mechanism of Action

GABAA receptor agent 5 exerts its effects by binding to specific sites on the GABAA receptor, modulating its activity. This binding enhances the receptor’s ability to conduct chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission. The molecular targets and pathways involved include the alpha, beta, and gamma subunits of the GABAA receptor, which are critical for its function .

Comparison with Similar Compounds

Comparison with Classical Benzodiazepines (BZDs)

Key Findings :

Comparison with Other α5-Selective Agents

Key Findings :

Comparison with Structurally Related Derivatives

Key Findings :

- Unsubstituted phenyl ring (5c) optimizes receptor interaction, while bulky groups (e.g., -Cl, -OCH3) reduce efficacy due to steric hindrance .

- Molecular dynamics simulations correlate lower binding energy with higher biological activity .

Critical Considerations and Limitations

- Subtype Specificity : While compound 5 shows α5 preference, its exact selectivity profile remains unquantified. Standardized assays using recombinant receptors (e.g., α5β3γ2 vs. α1β2γ2) are needed .

- Data Gaps : Most studies lack concentration-response curves, making cross-study comparisons challenging .

- Structural Modeling : Cryo-EM structures of α5-containing receptors could refine docking models and explain compound 5’s unique binding .

Biological Activity

GABAA receptor agent 5, particularly the α5 subunit-containing GABAA receptors (GABAARs), has garnered significant attention in neuropharmacology due to its involvement in various neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications for cognitive function.

Overview of GABAA Receptors

GABAA receptors are ionotropic receptors that mediate the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. They are composed of five subunits, with multiple isoforms contributing to the receptor's functional diversity. The α5 subunit is particularly important for cognitive processes, as it is predominantly expressed in the hippocampus and cortex, areas critical for learning and memory .

Binding and Modulation:

- This compound selectively targets α5-containing GABAARs, which are known to negatively regulate excitatory neurotransmission. This selectivity is crucial for minimizing side effects associated with non-selective GABAAR modulators.

- Recent studies have shown that agents like basmisanil, a negative allosteric modulator (NAM), exhibit high affinity (Ki = 5 nM) for α5 subunits, enhancing cognitive functions without inducing anxiogenic effects typical of other GABAergic drugs .

Electrophysiological Effects:

- Activation of α5 GABAARs leads to membrane hyperpolarization and reduced neuronal excitability. For instance, specific agonists have been shown to induce significant membrane depolarization in MYC-amplified medulloblastoma cells, suggesting a role in modulating cell survival through apoptosis pathways .

Therapeutic Potential

Cognitive Enhancement:

- Selective modulation of α5 GABAARs has been linked to improved cognitive performance in various animal models. For example, studies indicate that α5-selective NAMs can enhance learning and memory without the adverse effects associated with broader GABAAR modulators .

- Clinical trials have explored the efficacy of compounds like basmisanil for treating cognitive impairments in conditions such as Down syndrome and schizophrenia, showing promise in enhancing cognitive function while maintaining safety profiles .

Case Studies:

- Medulloblastoma Treatment:

- Down Syndrome:

- Basmisanil was evaluated in Phase II trials for its ability to improve cognitive deficits associated with Down syndrome. Although initial results were promising, later phases revealed limited efficacy in adults and adolescents, indicating challenges in translating preclinical findings to clinical settings .

Challenges and Future Directions

Despite the promising biological activity of this compound, several challenges remain:

- Clinical Efficacy: Many compounds targeting α5 GABAARs have failed to demonstrate sufficient clinical efficacy during trials. This may be attributed to factors such as poor brain penetration or age-related responses to treatment .

- Side Effects: While selective modulators aim to reduce side effects, careful consideration must be given to their long-term impact on neuronal circuits and overall brain function.

Q & A

Q. What is the molecular mechanism of action of GABAA receptor agent 5, and how does its low membrane permeability influence experimental design?

this compound (compound 018) is a potent γ-aminobutyric acid type A receptor (GABAA-R) antagonist with a Ki of 0.020 μM, demonstrating high selectivity for γ-subunit-containing receptors. Its primary mechanism involves competitive inhibition at the GABA-binding site, reducing chloride ion influx and neuronal hyperpolarization. However, its low cell membrane permeability necessitates careful experimental design. For in vitro studies, techniques such as patch-clamp electrophysiology or membrane-permeabilizing agents (e.g., saponin) are recommended to assess direct receptor interactions. In in vivo models, intracerebroventricular (ICV) administration or nanoparticle-based delivery systems may overcome permeability limitations .

Table 1: Key Pharmacological Properties of this compound

| Property | Value/Metric | Experimental Model | Reference |

|---|---|---|---|

| Ki (γ-GABAAR antagonism) | 0.020 μM | Radioligand binding assay | |

| Membrane Permeability | Low (Caco-2 assay) | In vitro permeability |

Q. How does this compound's selectivity for γ-GABAAR subtypes compare to other GABAA-R antagonists?

Agent 5 exhibits preferential antagonism for γ-GABAARs, distinguishing it from non-selective antagonists like bicuculline. Comparative studies with structurally similar compounds (e.g., GABAA receptor agent 6, Ki = 0.56 μM) reveal that agent 5’s sub-20 nM Ki reflects superior affinity. This selectivity is critical for dissecting γ-subunit-specific roles in synaptic plasticity and extrasynaptic signaling. Researchers should validate subtype specificity using recombinant receptor systems (e.g., α1β2γ2 vs. α1β2δ isoforms) to avoid off-target effects on δ-containing receptors, which mediate tonic inhibition .

Advanced Research Questions

Q. How do contradictory findings regarding the cognitive effects of α5-GABAAR modulation inform the use of agent 5 in hippocampal studies?

While α5-GABAARs are implicated in cognitive processes, studies report paradoxical outcomes. Genetic ablation of α5 subunits in mice enhances spatial learning (water maze performance) and reduces IPSC amplitude in hippocampal CA1 neurons, suggesting that α5-containing receptors constrain memory formation . Conversely, inverse agonists like MRK-016 (targeting α5) improve cognition in animal models, aligning with agent 5’s γ-subunit antagonism. To reconcile these findings, researchers should:

Q. What methodological considerations are critical when assessing the functional consequences of this compound’s low membrane permeability in in vivo vs. ex vivo models?

Agent 5’s limited permeability poses challenges for systemic administration. Key strategies include:

- In vivo : Utilize ICV infusion or convection-enhanced delivery to bypass the blood-brain barrier. Monitor behavioral outcomes (e.g., seizure thresholds) alongside microdialysis to verify CNS penetration.

- Ex vivo : Pre-treat acute brain slices with agent 5 during slice recovery to enhance diffusion. Pair with electrophysiological recordings (e.g., evoked IPSCs) to quantify synaptic inhibition.

- Controls : Include membrane-permeable antagonists (e.g., gabazine) to confirm that observed effects are not artifacts of poor bioavailability .

Q. How does GABAA receptor subunit composition (e.g., γ2 vs. δ) influence the kinetic properties of agent 5’s antagonism?

Subunit composition critically impacts receptor kinetics. For example, α1β3γ2 receptors exhibit faster activation (τ = 0.46 ms) and prolonged deactivation (76.1 ms) compared to δ-containing isoforms. Agent 5’s antagonism may therefore show subtype-dependent efficacy:

- In γ2-containing synapses, agent 5 preferentially blocks phasic inhibition.

- In δ-containing extrasynaptic receptors, prolonged GABA application (mimicking tonic inhibition) may reduce agent 5’s efficacy due to δ-subunit-mediated slow desensitization (τ = 1260 ms). Researchers should use single-channel recordings and kinetic modeling to quantify agent 5’s binding/unbinding rates across isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.